molecular formula C8H6BrFO2 B1519151 4-Bromo-2-fluoro-5-methylbenzoic acid CAS No. 415965-24-1

4-Bromo-2-fluoro-5-methylbenzoic acid

Cat. No. B1519151
Key on ui cas rn: 415965-24-1
M. Wt: 233.03 g/mol
InChI Key: PJJJBQHQICIYJH-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

(Trimethylsilyl)diazomethane (4.0 ml, 8.0 mmol, 2 M in Et2O) was added dropwise to a solution of 4-bromo-2-fluoro-5-methyl-benzoic acid (1.88 g, 8.05 mmol) in benzene (7.5 ml)-MeOH (5.6 ml) at 10±2° C. over 10 minutes. The mixture was stirred at room temperature for 30 minutes and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=40/1) to give methyl 4-bromo-2-fluoro-5-methyl-benzoate (1.62 g, 82%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C=[N+]=[N-])(C)C.[Br:8][C:9]1[C:17]([CH3:18])=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[C:11]([F:19])[CH:10]=1.[CH3:20]O>C1C=CC=CC=1>[Br:8][C:9]1[C:17]([CH3:18])=[CH:16][C:12]([C:13]([O:15][CH3:20])=[O:14])=[C:11]([F:19])[CH:10]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
1.88 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1C)F
Name
Quantity
5.6 mL
Type
reactant
Smiles
CO
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=40/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC)C=C1C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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